![molecular formula C23H25N3O6S B2399870 ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 955758-25-5](/img/structure/B2399870.png)
ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was 50%, with a melting point of 196–198 °C . The synthesis involved a condensation method using benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular formula of the compound is C23H25N3O6S, and the molecular weight is 471.53. The compound has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Physical and Chemical Properties Analysis
The compound has a melting point of 196–198 °C . The IR (KBr) cm −1 values are: 1696 (C=O ester), 3030 (C–H), 1506 (C=C), 1619 (C=N), 3210 (OH) . The 1H NMR (DMSO, δ ppm) values are: δ = 4.22 (q, 2H, CH 2), 1.26 (t, 3H, CH 3), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH 3), 7.25 (s, 1H, Ar–OH) .Aplicaciones Científicas De Investigación
Thiazole-Aminopiperidine Hybrid Analogues
A study investigated the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for their activity against Mycobacterium tuberculosis. This research highlighted the compound's potential as an antitubercular agent, with promising activity and low cytotoxicity observed in certain analogues (Jeankumar et al., 2013).
Piperidine Substituted Benzothiazole Derivatives
Another study focused on the synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives, exploring their photoluminescence properties and biological activities. This work suggests that specific compounds within this class exhibit notable antibacterial and antifungal activities, showcasing the therapeutic potential of these synthesized molecules (Shafi et al., 2021).
Microwave-Assisted Synthesis of Hybrid Molecules
Research into the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which included structures related to the chemical entity , revealed compounds with antimicrobial, antilipase, and antiurease activities. Such findings underscore the potential utility of these compounds in developing new antimicrobial therapies (Başoğlu et al., 2013).
Novel Amide and Urea Derivatives
The synthesis and activity testing of novel amide and urea derivatives of thiazol-2-ethylamines against Trypanosoma brucei rhodesiense were conducted, identifying compounds with significant in vitro potency. This study provides insights into the potential use of these derivatives for treating human African trypanosomiasis, although in vivo efficacy was limited (Patrick et al., 2016).
Synthesis of Benzofuran and Benzo[d]isothiazole Derivatives
An investigation into the design and synthesis of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition highlighted the discovery of potent inhibitors. The study emphasizes the role of molecular hybridization in developing effective antitubercular agents (Reddy et al., 2014).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-2-30-22(29)13-7-9-26(10-8-13)21(28)15-4-6-18-19(15)24-23(33-18)25-20(27)14-3-5-16-17(11-14)32-12-31-16/h3,5,11,13,15H,2,4,6-10,12H2,1H3,(H,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDMVXMANOMJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)


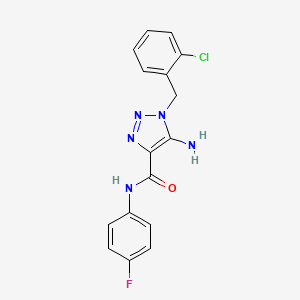
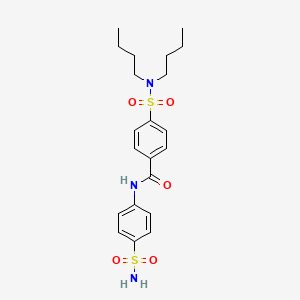
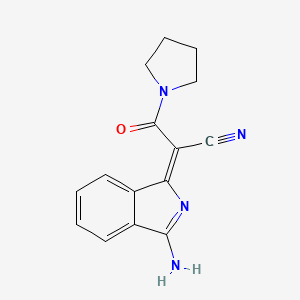
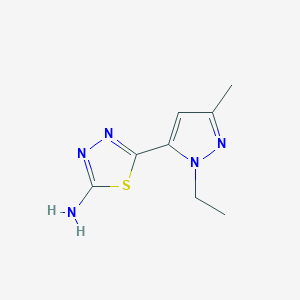
![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)
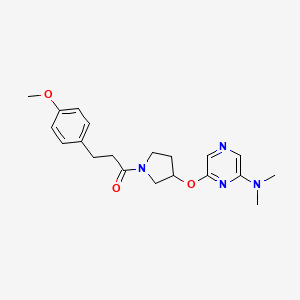


![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)
